molecular formula C20H11Cl3N2O4 B2790208 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide CAS No. 364370-08-1

2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide

Cat. No.: B2790208
CAS No.: 364370-08-1
M. Wt: 449.67
InChI Key: XQSZMTUQHGPWRL-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C20H11Cl3N2O4 and its molecular weight is 449.67. The purity is usually 95%.
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Biological Activity

2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C15H10Cl3N2O3
  • Molecular Weight : 404.7 g/mol
  • Melting Point : 159-161 °C
  • Density : 1.452 g/cm³

The compound features multiple chlorine substituents and an amide functional group, which are crucial for its biological interactions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-75.85Induction of apoptosis
A5494.53Inhibition of cell proliferation
HCT1166.48Cell cycle arrest

The compound has shown comparable activity to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for treating infections. Studies have reported effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as:

Bacteria MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings suggest that the compound may serve as a basis for developing new antibiotics .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory properties in animal models. It significantly reduces inflammatory markers such as TNF-α and IL-6 in induced inflammation models, highlighting its potential in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of chlorine atoms enhances its ability to scavenge free radicals, contributing to its anti-inflammatory effects.

Case Studies

In a notable study published in Medicinal Chemistry Research, the compound was evaluated for its anticancer activity against MCF-7 and A549 cell lines. The results demonstrated that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways .

Another study focused on its antimicrobial properties revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Properties

IUPAC Name

2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N2O4/c21-11-5-8-18(15(9-11)19(26)13-3-1-2-4-16(13)22)24-20(27)14-10-12(25(28)29)6-7-17(14)23/h1-10H,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSZMTUQHGPWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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